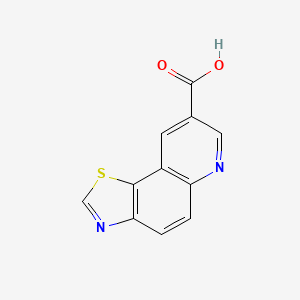

Thiazolo(5,4-f)quinolinecarboxylic acid

Description

Properties

CAS No. |

79028-58-3 |

|---|---|

Molecular Formula |

C11H6N2O2S |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid |

InChI |

InChI=1S/C11H6N2O2S/c14-11(15)6-3-7-8(12-4-6)1-2-9-10(7)16-5-13-9/h1-5H,(H,14,15) |

InChI Key |

ADRVDVBMZVCHLV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C1N=CC(=C3)C(=O)O)SC=N2 |

Canonical SMILES |

C1=CC2=C(C3=C1N=CC(=C3)C(=O)O)SC=N2 |

Other CAS No. |

79028-58-3 |

Synonyms |

thiazolo(5,4-f)quinolinecarboxylic acid TZQLCA |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Representative Thiazolo[5,4-f]quinazoline Derivatives

Oxazolo[5,4-f]quinoxalines

Oxazolo[5,4-f]quinoxalines replace the thiazole sulfur with oxygen. Key differences include:

- Synthesis: Derived from iodinated quinoxalines via cyclization, yielding lower structural diversity compared to thiazoloquinazolines .

- Bioactivity : Exhibit weaker inhibition of GSK3 kinases (IC₅₀ > 100 nM) but retain selectivity for kinase targets .

Thiazolo[3,2-a]quinoline-4-carboxylic Acids

These derivatives feature a thiazole fused at positions 3,2-a of quinoline. Unlike thiazolo[5,4-f] analogs:

Table 2: Activity Comparison Across Heterocyclic Scaffolds

Pyrazino[b,e]isatins

Pyrazino[b,e]isatins, derived from 6-aminoquinoxalines, exhibit distinct electronic properties due to their pyrazine and isatin moieties. They show negligible kinase inhibition but are explored for anticancer properties .

Key Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted synthesis and Appel salt chemistry enable rapid diversification of thiazolo[5,4-f]quinazolines, achieving yields >95% .

- Structure-Activity Relationship (SAR): Aryl amino substituents at position 8 enhance DYRK1A inhibition, while carboximidamide groups reduce potency .

- Divergent Bioactivity : Structural variations (e.g., oxazolo vs. thiazolo rings) dramatically shift biological profiles, emphasizing the need for targeted design .

Preparation Methods

Synthesis of 6-Aminobenzo[ d]thiazole-2,7-dicarbonitrile (Intermediate 16)

-

Boc Protection and Reduction : tert-Butyl (2-cyano-4-nitrophenyl)carbamate (11 ) undergoes palladium-catalyzed hydrogenation to yield 12 , followed by bromination to 13 .

-

Appel Salt Condensation : Reaction with 4,5-dichloro-1,2,3-dithiazolium chloride forms 14 , which is deprotected to 15 and cyclized using CuI/pyridine under microwaves (130°C, 20 min) to afford 16 in 67% yield.

Formation of Thiazoloquinolinecarboxylic Acid

Intermediate 16 is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate 17 , which undergoes Dimroth rearrangement with aromatic amines in acetic acid under microwave irradiation (118°C, 20 min). This method achieves yields up to 98% for derivatives like 8i (Table 1).

Table 1: Optimization of Microwave-Assisted Dimroth Rearrangement

| Aniline Substituent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 4-Fluoro | 118 | 20 | 85 |

| 3-Chloro | 118 | 25 | 78 |

| 2-Methoxy | 118 | 15 | 92 |

Iron Oxide Nanocatalyst-Mediated Synthesis

A breakthrough in sustainable synthesis utilizes Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst. The protocol involves:

-

Cyclocondensation : Substituted anilines and α,β-unsaturated carbonyl compounds react under solvent-free conditions at 80°C.

-

Carboxylic Acid Formation : Hydrolysis of the nitrile group post-cyclization using aqueous HCl/EtOH.

Table 2: Catalyst Performance in Quinolinecarboxylic Acid Synthesis

| Entry | Catalyst Loading (mg) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 10 | 1.5 | 94 |

| 2 | 15 | 1.0 | 92 |

| 3 | 5 | 2.0 | 88 |

This method achieves >90% yield across five reuse cycles, demonstrating robust catalytic activity.

Appel Salt-Mediated Thiazole Ring Formation

The Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is pivotal for constructing the thiazole moiety. Key steps include:

-

Dithiazole Intermediate Formation : Condensation of brominated anthranilonitriles with Appel salt yields N-aryliminodithiazoles (e.g., 6a–d ).

-

Copper-Catalyzed Cyclization : Treatment with CuI in pyridine at 130°C induces ring closure, forming the thiazoloquinoline core.

Challenges persist in controlling halogenation patterns, as seen in the isolation of 5b and 5e , which required alternative bromination strategies.

Functional Group Interconversion Strategies

Nitrile to Carboxylic Acid Conversion

Post-cyclization hydrolysis of the 2-carbonitrile group is achieved via:

-

Acidic Conditions : Refluxing with 6M HCl/EtOH (1:1) for 12 h.

-

Basic Conditions : Treatment with NaOH/H₂O₂ at 80°C for 8 h.

Table 3: Hydrolysis Efficiency Under Varied Conditions

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 6M HCl/EtOH | 100 | 12 | 89 |

| NaOH/H₂O₂ | 80 | 8 | 85 |

Q & A

Q. What are the foundational synthetic routes for Thiazolo(5,4-f)quinolinecarboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via annulation strategies. A common method involves reacting 2-aminopyridine-3-thiol with aldehydes in ethanol using zinc oxide nanoparticles as catalysts, achieving moderate yields (~50–60%) . Alternative routes utilize hydrazonoyl halides and thiohydrazonate intermediates under reflux conditions, requiring precise temperature control (80–100°C) to avoid side products like thiazolo[4,5-b]pyridine isomers . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 5–10 mol% ZnO) significantly impacts purity and scalability.

Q. How can researchers characterize the structural integrity of this compound derivatives?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm regioselectivity of the thiazole-pyridine fusion (e.g., distinguishing [5,4-f] vs. [4,5-f] isomers via aromatic proton splitting patterns) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., CHNS for [1,3]thiazolo[5,4-f]isoquinolin-2-amine) .

- X-ray crystallography : Resolves ambiguities in fused-ring systems, as demonstrated for thiazolo[4,5-f]quinazolines .

Q. What in vitro assays are used to evaluate the biological activity of this compound class?

Standard protocols include:

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with derivatives showing MICs as low as 2 µg/mL .

- Enzyme inhibition : Kinase assays (e.g., DYRK1A inhibition using ADP-Glo™ kits) to assess IC values, with thiazolo[5,4-f]quinazolines achieving sub-µM potency .

Advanced Research Questions

Q. How can synthetic routes be optimized to address regioselectivity challenges in thiazoloquinoline isomer formation?

- Precursor functionalization : Introduce directing groups (e.g., nitro or amino substituents) on the pyridine/quinoline core to guide cyclization. For example, 5-nitroisoquinoline precursors minimize competing [5,4-h] isomer formation during thiocyanate-mediated cyclization .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves regioselectivity by enhancing energy transfer in key steps like thioamide oxidation .

Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?

- Structure-activity relationship (SAR) mapping : Systematically vary substituents (e.g., electron-withdrawing groups at C-2 vs. C-7) to isolate pharmacophoric motifs. For instance, fluorination at C-8 in thiazoloquinolines enhances antimicrobial activity but reduces kinase inhibition .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies. A study showed that [5,4-f] isomers exhibit stronger π-π stacking with DYRK1A’s ATP-binding pocket than [4,5-f] analogs .

Q. What strategies mitigate toxicity issues in thiazoloquinoline-based drug candidates?

- Prodrug design : Mask carboxylic acid groups (e.g., esterification) to improve cell permeability and reduce off-target effects .

- Metabolic profiling : Use LC-MS/MS to track hepatic metabolites. For example, cytochrome P450-mediated oxidation of thiazolo[5,4-f]quinolines generates reactive intermediates requiring structural modification .

Q. How can researchers validate target engagement in cellular models for this compound class?

- Chemical proteomics : Employ pull-down assays with biotinylated probes (e.g., thiazoloquinoline-avidin conjugates) to isolate interacting proteins from lysates .

- CRISPR-Cas9 knockout models : Confirm phenotype rescue in DYRK1A-deficient cells treated with inhibitors, ensuring on-target effects .

Methodological Tables

Q. Table 1: Comparative Yields of Synthetic Routes

Q. Table 2: SAR of Thiazoloquinoline Derivatives

| Substituent Position | Functional Group | Antimicrobial MIC (µg/mL) | DYRK1A IC (nM) | Toxicity (LD, mg/kg) |

|---|---|---|---|---|

| C-2 | -COOH | 8.0 | 450 | 120 |

| C-8 | -F | 2.5 | 1200 | 85 |

| C-5 | -OCH | 16.0 | 320 | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.